molecular formula C20H15NO2 B13378918 Benzophenone, 4-(2-hydroxybenzylidenamino)-

Benzophenone, 4-(2-hydroxybenzylidenamino)-

Cat. No.: B13378918
M. Wt: 301.3 g/mol
InChI Key: NJIDMUYXBWZOOT-UHFFFAOYSA-N
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Description

{4-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone is a Schiff base compound derived from the condensation of 2-hydroxybenzaldehyde and aniline derivatives. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties, including their ability to form stable complexes with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone typically involves the condensation reaction between 2-hydroxybenzaldehyde and aniline derivatives. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is stirred for several hours, and the resulting product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of {4-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone can be scaled up by using larger reaction vessels and optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

{4-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of {4-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone is unique due to its specific structural features, which allow it to form stable complexes with a wide range of metal ions. This property makes it particularly valuable in coordination chemistry and various industrial applications .

Properties

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

[4-[(2-hydroxyphenyl)methylideneamino]phenyl]-phenylmethanone

InChI

InChI=1S/C20H15NO2/c22-19-9-5-4-8-17(19)14-21-18-12-10-16(11-13-18)20(23)15-6-2-1-3-7-15/h1-14,22H

InChI Key

NJIDMUYXBWZOOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=CC3=CC=CC=C3O

Origin of Product

United States

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